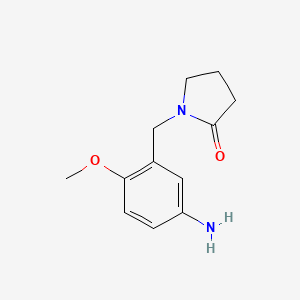
2-bromo-N-(1-methyl-3-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(1-methyl-3-phenylpropyl)butanamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H20BrNO and a molecular weight of 298.22 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . For instance, NBS (N-bromosuccinimide) can be used in a free radical reaction to introduce a bromine atom .Molecular Structure Analysis
The molecular structure of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide consists of a butanamide backbone with a bromine atom on the second carbon, a methyl group on the third carbon, and a phenylpropyl group attached to the nitrogen atom .Chemical Reactions Analysis
Reactions involving 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide are likely to occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
2-bromo-N-(1-methyl-3-phenylpropyl)butanamide has a molecular weight of 298.22 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Chemical Behavior and Kinetics
A study delved into the chemical behavior of substituted 4-chloro-N-phenylbutanamides in basic aqueous solutions, showing that these compounds first undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, which are then hydrolyzed. This study included derivatives like 2-bromo-4-chloro-N-(4-nitrophenyl)butanamide, providing kinetic measurements and insight into the influence of different substituents on the reaction pathway and rates, highlighting the complexity and variability in chemical reactions involving compounds like 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
Xanthine Oxidase Inhibitory Properties
Research assessed the xanthine oxidase inhibitory properties of various noncyclic N-(α-bromoacyl)-α-amino esters, which included compounds structurally related to 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide. Despite not showing significant inhibitory effects at tested concentrations, the study's insights into the structural requirements for biological activity and the prediction of pharmacokinetic behavior and toxicological properties provide valuable information for future drug design and the development of therapeutics (Smelcerovic et al., 2016).
Herbicidal Properties
An investigation into the herbicidal properties of N-(1-methyl-1-phenylethyl)-2-bromo-3, 3dimethylbutanamide, a compound related to 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide, revealed its broad spectrum in suppressing purple nutsedge. The study focused on its herbicidal spectrum, effects on treatment sites, and movement in soil, offering insights into the potential agricultural applications of such compounds (Shunichi, Hashimoto, & Furuzawa, 2010).
Fluorescent ATRP Initiator
The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and analyzed, revealing its efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator. The structural analysis and demonstrated application in polymerizations of acrylates highlight the potential of bromo-substituted butanamides in material science and polymer chemistry (Kulai & Mallet-Ladeira, 2016).
properties
IUPAC Name |
2-bromo-N-(4-phenylbutan-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-3-13(15)14(17)16-11(2)9-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQUUPBNGHHXGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)CCC1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255096 |
Source


|
| Record name | 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-methyl-3-phenylpropyl)butanamide | |
CAS RN |
1119452-41-3 |
Source


|
| Record name | 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
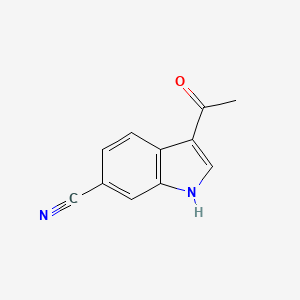
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
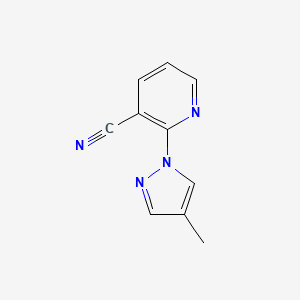
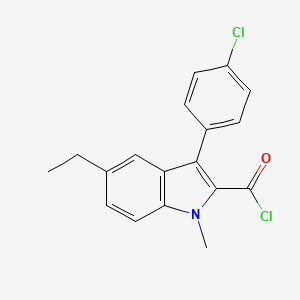
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
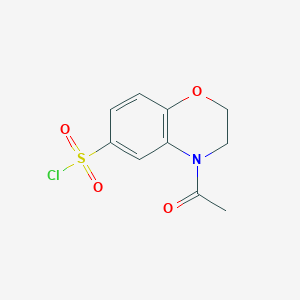
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
